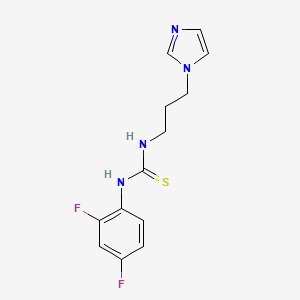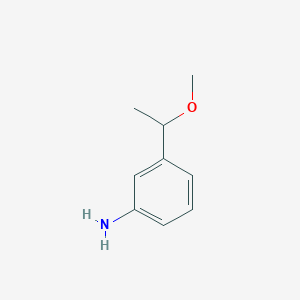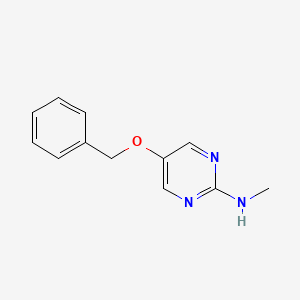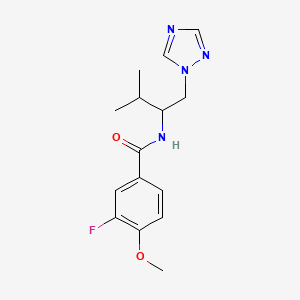
1-(2,4-Difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea, also known as DITP, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of thiourea derivatives and has been found to exhibit various biochemical and physiological effects.
科学研究应用
1-(2,4-Difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea has been studied for its potential therapeutic applications in various fields. It has been found to exhibit antifungal, antiviral, and anticancer properties. In particular, 1-(2,4-Difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea has been studied for its potential use in the treatment of fungal infections, such as candidiasis and aspergillosis. It has also been found to be effective against various viruses, including HIV and hepatitis B and C. In addition, 1-(2,4-Difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea has shown promising results in inhibiting the growth of cancer cells, particularly in breast and prostate cancer.
作用机制
The exact mechanism of action of 1-(2,4-Difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea is not fully understood. However, it has been suggested that 1-(2,4-Difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea may act by inhibiting the activity of certain enzymes, such as cytochrome P450 and dihydrofolate reductase. It may also interfere with the synthesis of DNA and RNA, which can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
1-(2,4-Difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase II. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-(2,4-Difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the advantages of using 1-(2,4-Difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea in lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal studies and has not shown any significant adverse effects. In addition, 1-(2,4-Difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using 1-(2,4-Difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 1-(2,4-Difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea. One area of interest is its potential use in the treatment of fungal infections, particularly those that are resistant to current antifungal agents. Another area of research is its potential use in the treatment of viral infections, such as HIV and hepatitis B and C. In addition, further studies are needed to fully understand the mechanism of action of 1-(2,4-Difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea and its potential use in the treatment of cancer and inflammatory diseases.
Conclusion
In conclusion, 1-(2,4-Difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea, or 1-(2,4-Difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea, is a chemical compound that has been studied for its potential therapeutic applications. It exhibits antifungal, antiviral, and anticancer properties and has been found to have various biochemical and physiological effects. While there are limitations to using 1-(2,4-Difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea in lab experiments, its low toxicity and ease of synthesis make it a promising compound for future research.
合成方法
The synthesis of 1-(2,4-Difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea involves the reaction of 2,4-difluoroaniline with 3-(imidazol-1-yl)propyl isothiocyanate. The reaction takes place in the presence of a base and yields 1-(2,4-Difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea as a white solid. The purity of the compound can be further improved by recrystallization.
属性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4S/c14-10-2-3-12(11(15)8-10)18-13(20)17-4-1-6-19-7-5-16-9-19/h2-3,5,7-9H,1,4,6H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSBPLFMLHNMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=S)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2907718.png)



![2-(Tert-butyl) 1,1-diethyl 2-{[4-(4-methoxyphenoxy)benzyl]amino}-1,1,2-ethanetricarboxylate](/img/structure/B2907726.png)


![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2907730.png)
![3-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2907732.png)



